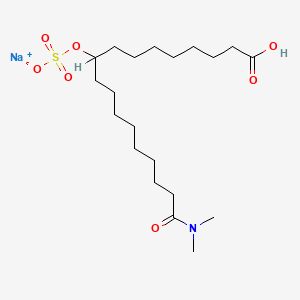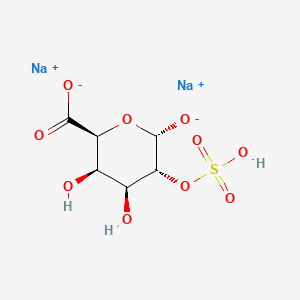
Tris(4-methoxybutyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methoxybutyl) phosphate is an organophosphate compound with the molecular formula C15H33O7P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methoxybutyl) phosphate typically involves the reaction of phosphoric acid with 4-methoxybutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methoxybutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other phosphates with lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler phosphates .
Scientific Research Applications
Tris(4-methoxybutyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of Tris(4-methoxybutyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects on biological systems are mediated through its interactions with enzymes and other proteins, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methylbutyl) phosphate
- Tri-n-butyl phosphate
- Tri-n-amyl phosphate
Comparison
Tris(4-methoxybutyl) phosphate is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. For example, its methoxy group provides different reactivity and solubility characteristics compared to other trialkyl phosphates. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
94160-08-4 |
|---|---|
Molecular Formula |
C15H33O7P |
Molecular Weight |
356.39 g/mol |
IUPAC Name |
tris(4-methoxybutyl) phosphate |
InChI |
InChI=1S/C15H33O7P/c1-17-10-4-7-13-20-23(16,21-14-8-5-11-18-2)22-15-9-6-12-19-3/h4-15H2,1-3H3 |
InChI Key |
RJAXJFWBJQWSHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOP(=O)(OCCCCOC)OCCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


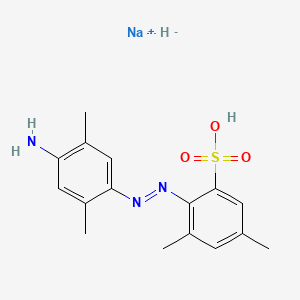

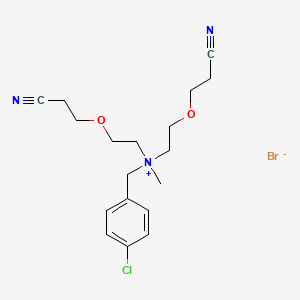

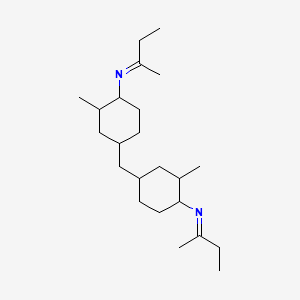
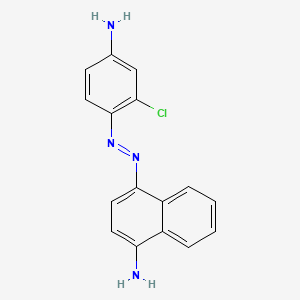


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

